molecular formula C10H13NO B1615069 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine CAS No. 68298-46-4

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine

Cat. No. B1615069
CAS RN: 68298-46-4
M. Wt: 163.22 g/mol
InChI Key: LMTIGABGABPAGU-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine” is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 g/mol . The compound is liquid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5H,6,11H2,1-2H3 . The compound’s structure includes a benzofuran ring, which is a heterocyclic compound .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 163.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound is liquid in physical form .

Scientific Research Applications

Antimicrobial Agents

  • Field : Pharmacology
  • Application : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
  • Methods : The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
  • Results : Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Anti-tumor Agents

  • Field : Oncology
  • Application : Some substituted benzofurans have dramatic anticancer activities . For example, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
  • Methods : The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .
  • Results : Compound 36 was found to have significant cell growth inhibitory effects, and the inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

Anti-oxidative Agents

  • Field : Biochemistry
  • Application : Benzofuran derivatives have been found to possess strong anti-oxidative activities .
  • Methods : The anti-oxidative properties of benzofuran derivatives can be evaluated using various biochemical assays, such as the DPPH radical scavenging assay, ABTS radical cation decolorization assay, and ferric reducing antioxidant power (FRAP) assay .
  • Results : The results of these assays can provide quantitative data on the anti-oxidative capacity of the benzofuran derivatives .

Anti-viral Agents

  • Field : Virology
  • Application : Some benzofuran derivatives have been found to exhibit anti-viral activities .
  • Methods : The anti-viral activities of benzofuran derivatives can be evaluated using cell-based assays, where the ability of the compounds to inhibit viral replication is assessed .
  • Results : The results of these assays can provide quantitative data on the anti-viral capacity of the benzofuran derivatives .

Anti-inflammatory Agents

  • Field : Pharmacology
  • Application : Benzofuran derivatives have been found to possess anti-inflammatory activities .
  • Methods : The anti-inflammatory properties of benzofuran derivatives can be evaluated using various biochemical assays, such as the carrageenan-induced paw edema assay .
  • Results : The results of these assays can provide quantitative data on the anti-inflammatory capacity of the benzofuran derivatives .

Anti-depressant Agents

  • Field : Psychiatry
  • Application : Some benzofuran derivatives have been found to exhibit anti-depressant activities .
  • Methods : The anti-depressant activities of benzofuran derivatives can be evaluated using behavioral assays, such as the forced swim test and the tail suspension test .
  • Results : The results of these assays can provide quantitative data on the anti-depressant capacity of the benzofuran derivatives .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTIGABGABPAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044715
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine

CAS RN

68298-46-4
Record name 2,3-Dihydro-2,2-dimethyl-7-benzofuranamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68298-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Benzofuranamine, 2,3-dihydro-2,2-dimethyl-
Source EPA Chemicals under the TSCA
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Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-2,2-dimethylbenzofuran-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.227
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3E03FDP2F
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Yang, S Yang, L Yang, Q Song, X Zheng - Environmental Research, 2023 - Elsevier
The browning reaction produces melanoidins, 5-hydroxymethylfurfural (HMF) and humic acids which influence subsequent anaerobic digestion and protein recovery. This paper …
Number of citations: 7 www.sciencedirect.com
A Elapavalore, T Kondić, RR Singh… - … Science: Processes & …, 2023 - pubs.rsc.org
The term “exposome” is defined as a comprehensive study of life-course environmental exposures and the associated biological responses. Humans are exposed to many different …
Number of citations: 7 pubs.rsc.org

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